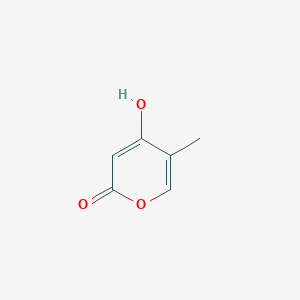
2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxasilin compounds, which are characterized by a benzene ring fused with a dioxasilin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one typically involves the reaction of appropriate silanes with catechol derivatives under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzodioxasilin ring.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2H,4H-1,3,2-benzodioxasilin-4-one
- 2,2-Dibutoxy-2H,4H-1,3,2-benzodioxasilin-4-one
Uniqueness
2,2-Dipropoxy-2H,4H-1,3,2-benzodioxasilin-4-one is unique due to its specific propoxy groups, which confer distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
62218-02-4 |
|---|---|
Molecular Formula |
C13H18O5Si |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
2,2-dipropoxy-1,3,2-benzodioxasilin-4-one |
InChI |
InChI=1S/C13H18O5Si/c1-3-9-15-19(16-10-4-2)17-12-8-6-5-7-11(12)13(14)18-19/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
QLQOJTFIXWKIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si]1(OC2=CC=CC=C2C(=O)O1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol](/img/structure/B14559276.png)




![Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-2,3,4-trimethyl-](/img/structure/B14559313.png)


![Ethyl [bis(octyloxy)phosphoryl]carbamate](/img/structure/B14559336.png)


![2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole](/img/structure/B14559355.png)
![N-(4-{[4-(4-Aminophenyl)-1,3-thiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B14559359.png)
